4,6-Dimethoxybenzo[b]thiophene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
346592-25-4 |
|---|---|
Molecular Formula |
C10H10O2S |
Molecular Weight |
194.25 g/mol |
IUPAC Name |
4,6-dimethoxy-1-benzothiophene |
InChI |
InChI=1S/C10H10O2S/c1-11-7-5-9(12-2)8-3-4-13-10(8)6-7/h3-6H,1-2H3 |
InChI Key |
COTPODUTNDRVKN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C=CSC2=C1)OC |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Route Development for 4,6 Dimethoxybenzo B Thiophene and Its Derivatives
Established Synthetic Pathways to the Core Benzo[b]thiophene Ring System
The construction of the benzo[b]thiophene ring system can be achieved through various synthetic strategies. These methods often involve the formation of key carbon-sulfur and carbon-carbon bonds to build the fused heterocyclic structure. Established pathways range from classical cyclization reactions of pre-functionalized aromatic precursors to modern transition-metal-catalyzed processes that offer greater efficiency and functional group tolerance.
Directed Metalation Strategies for Regioselective Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. nih.govunblog.fruwindsor.ca This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. The resulting aryllithium intermediate can then be trapped with an electrophile to introduce a wide range of substituents with high precision. The N,N-diethylamide group is a particularly effective DMG for this purpose. nih.gov
A specific and expedient synthesis of 4,6-dimethoxybenzo[b]thiophene has been successfully developed using this strategy. researchgate.net The synthesis commences with N,N-diethyl-3,5-dimethoxybenzamide. The two methoxy (B1213986) groups and the powerful N,N-diethylamide DMG work in concert to direct metalation exclusively to the C2 position (the position between the two activating groups). Treatment with sec-butyllithium (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) generates the C2-lithiated species. This intermediate is then quenched with dimethyl disulfide (MeSSMe) to introduce a methylsulfanyl (-SMe) group, yielding N,N-diethyl-2-(methylsulfanyl)-4,6-dimethoxybenzamide.
Subsequent treatment of this intermediate with a strong base, such as lithium diisopropylamide (LDA), facilitates a one-pot deprotonation of the benzylic methyl group of the thioether, followed by an intramolecular cyclization. This Thorpe-Ziegler type reaction involves the nucleophilic attack of the generated carbanion onto the amide carbonyl, resulting in the formation of the five-membered thiophene (B33073) ring and yielding 4,6-dimethoxybenzo[b]thiophen-3(2H)-one, also known as 4,6-dimethoxythioindoxyl. The final step involves the reduction of the thioindoxyl intermediate to afford the aromatic this compound. researchgate.net
Table 1: Synthesis of this compound via Directed Metalation researchgate.net
| Step | Starting Material | Reagents | Intermediate/Product | Yield (%) |
|---|---|---|---|---|
| 1 | N,N-diethyl-3,5-dimethoxybenzamide | 1. s-BuLi, TMEDA 2. MeSSMe | N,N-diethyl-2-(methylsulfanyl)-4,6-dimethoxybenzamide | 88 |
| 2 | N,N-diethyl-2-(methylsulfanyl)-4,6-dimethoxybenzamide | LDA, THF | 4,6-Dimethoxythioindoxyl | 85 |
Palladium-Catalyzed Coupling Reactions in Benzo[b]thiophene Synthesis
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering versatile and efficient methods for the construction of carbon-carbon and carbon-heteroatom bonds. acs.orgmorressier.com These reactions are fundamental to the synthesis of complex aromatic and heterocyclic systems, including the benzo[b]thiophene core.
The Suzuki-Miyaura coupling reaction, which pairs an organoboron compound with an organic halide or triflate, is a robust method for forming C-C bonds. nih.govyoutube.com In the context of benzo[b]thiophene synthesis, it can be employed in a tandem fashion. For instance, a suitably substituted ortho-(gem-dibromoethenyl)thiophenol can undergo a palladium-catalyzed intramolecular C-S bond formation followed by a Suzuki-Miyaura coupling with a boronic acid to install a substituent at the 2-position of the benzothiophene (B83047) ring. uwindsor.ca
The Stille coupling, utilizing organotin reagents, offers another powerful avenue for C-C bond formation. While effective, the toxicity of organotin compounds is a significant drawback. Nevertheless, it has been used for the synthesis of various thiophene-containing structures.
A hypothetical Suzuki coupling route to a this compound derivative could involve the coupling of a 2-bromo-4,6-dimethoxybenzo[b]thiophene intermediate with an appropriate arylboronic acid to introduce diversity at the C2 position.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling on a Halogenated Benzo[b]thiophene Core
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 3-Iodobenzo[b]thiophene | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 3-Arylbenzo[b]thiophene | 75-95 | nih.govresearchgate.net |
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. rsc.orgnih.gov This reaction is particularly valuable for synthesizing benzo[b]thiophenes because the resulting alkyne-substituted intermediate can undergo subsequent cyclization to form the thiophene ring. nih.gov A common strategy involves the Sonogashira coupling of an ortho-halothiophenol or a protected version like an ortho-halothioanisole with a terminal alkyne. The resulting 2-alkynylthiophenol intermediate can then be cyclized under various conditions (e.g., electrophilic or radical-initiated) to yield the benzo[b]thiophene core. nih.govnih.govresearchgate.net
For the synthesis of this compound, a plausible route would start with a 2-halo-3,5-dimethoxythiophenol derivative. A Sonogashira coupling with an appropriate alkyne, followed by an intramolecular cyclization, would construct the desired heterocyclic system.
Table 3: Representative Conditions for Sonogashira Coupling in Benzo[b]thiophene Synthesis
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 2-Iodothiophenol | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | Toluene | 2-Phenylbenzo[b]thiophene | up to 87 | nih.gov |
Direct C-H bond activation has emerged as a highly atom-economical and efficient strategy, avoiding the need for pre-functionalization of starting materials. youtube.com In the synthesis of benzo[b]thiophenes, palladium-catalyzed intramolecular oxidative C-H functionalization/arylthiolation provides a powerful route. acs.org This approach can involve the cyclization of α-aryl-β-mercaptoacrylic acid derivatives, where the palladium catalyst facilitates the formation of a C-S bond through the activation of a C-H bond on the aryl ring. uwindsor.canih.gov This method allows for the creation of multi-substituted benzo[b]thiophenes from readily accessible precursors. acs.org
Another approach involves the palladium-catalyzed annulation of aryl sulfides with alkynes, where C-H activation on the alkyne and C-S bond cleavage/formation are key steps. morressier.com This strategy offers a convergent route to diversely substituted benzo[b]thiophenes. nih.gov While a specific application to this compound is not detailed in the provided sources, the general methodology could be adapted by using a 3,5-dimethoxyphenyl sulfide precursor.
One-Pot Cyclization and Cascade Reactions
One-pot and cascade reactions offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple synthetic steps into a single operation without isolating intermediates. rsc.org Several such strategies have been developed for the synthesis of the benzo[b]thiophene core. morressier.com
One notable method involves an iodine-mediated one-pot iodocyclization/alkylation of 2-alkynylthioanisoles. In this process, molecular iodine acts as an electrophile to trigger the cyclization of the alkyne onto the sulfur atom, forming a 3-iodobenzo[b]thiophene intermediate. This intermediate can then be functionalized in the same pot through a subsequent coupling reaction. While this provides a route to 3-functionalized benzo[b]thiophenes, its application to a 4,6-dimethoxy substituted system would depend on the availability of the corresponding 2-alkynyl-(3,5-dimethoxy)thioanisole precursor.
Another innovative one-step method involves the reaction of arynes with alkynyl sulfides. rsc.org The aryne, generated in situ from an o-silylaryl triflate, undergoes a cycloaddition with the alkynyl sulfide to directly afford the substituted benzo[b]thiophene. This approach allows for the synthesis of a wide range of derivatives based on the substitution of the aryne precursor and the alkynyl sulfide. rsc.org
Table 4: Examples of One-Pot Strategies for Benzo[b]thiophene Synthesis
| Strategy | Key Reagents | Precursor Type | Product Type | Reference |
|---|---|---|---|---|
| Iodocyclization/Alkylation | I₂, 1,3-dicarbonyls | 2-Alkynylthioanisole | 2,3-Disubstituted benzo[b]thiophene | |
| Aryne Cycloaddition | o-Silylaryl triflate, CsF | Alkynyl sulfide | 3-Substituted benzo[b]thiophene | rsc.org |
Gewald Reaction and Related Cyclization Conditions
The Gewald reaction is a well-established multicomponent reaction that provides a versatile route to 2-aminothiophenes. umich.edu The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. organic-chemistry.org While the classic Gewald reaction yields a thiophene ring, its application to the synthesis of benzo[b]thiophenes requires a cyclic ketone as the starting material, which ultimately forms the fused benzene (B151609) ring.
For the synthesis of benzo[b]thiophene derivatives, the process would begin with a cyclohexanone precursor. This leads to the formation of a 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene. nih.gov Subsequent aromatization of the tetrahydrobenzo[b]thiophene ring would be necessary to yield the final benzo[b]thiophene structure. In the specific context of this compound, a hypothetical synthetic route utilizing the Gewald reaction would necessitate a dimethoxy-substituted cyclohexanone as the ketone component.
The general mechanism proceeds via an initial Knoevenagel condensation between the ketone and the activated nitrile, followed by the addition of sulfur to the α-position of the resulting adduct. An intramolecular cyclization and subsequent tautomerization then afford the 2-aminothiophene product. wikipedia.org
Table 1: Key Features of the Gewald Reaction for Tetrahydrobenzo[b]thiophene Synthesis
| Feature | Description |
|---|---|
| Reactants | Cyclic ketone, α-cyanoester (e.g., malononitrile, ethyl cyanoacetate), Elemental Sulfur |
| Catalyst | Base (e.g., triethylamine, morpholine) |
| Initial Product | 2-Aminotetrahydrobenzo[b]thiophene derivative |
| Key Intermediates | α,β-unsaturated nitrile |
| Advantages | One-pot synthesis, readily available starting materials, high functional group tolerance |
While a powerful tool for substituted thiophenes, the direct synthesis of fully aromatic this compound via the Gewald reaction is not a commonly reported route, as it requires the additional step of dehydrogenation/aromatization of the initially formed tetrahydrobenzo[b]thiophene.
Ullmann-Type C-C Coupling Reactions
The Ullmann reaction traditionally refers to the copper-catalyzed homocoupling of two aryl halides to form a biaryl compound. rsc.org This classic transformation is a C-C bond-forming reaction. While modern variations, often referred to as Ullmann-type reactions, have expanded to include C-O, C-N, and C-S bond formations, the application of the original C-C coupling to the primary synthesis of the benzo[b]thiophene core is not a standard approach.
The construction of the benzo[b]thiophene skeleton typically relies on the formation of a C-S bond followed by a cyclization step, or the annulation of a pre-formed thiophene ring. An intramolecular Ullmann C-C coupling to form the thiophene ring fused to a benzene ring is not a conventional strategy. However, Ullmann-type C-S coupling reactions are highly relevant for the synthesis of precursors to benzo[b]thiophenes. For instance, the reaction of a dihalobenzene with a sulfur source could be envisioned, but this typically falls under nucleophilic aromatic substitution pathways for C-S bond formation rather than a reductive C-C coupling.
Synthesis of Specific this compound Isomers and Analogues
Preparation of this compound from Precursors
A prevalent and effective strategy for the synthesis of substituted benzo[b]thiophenes involves the acid-catalyzed intramolecular cyclization of α-(arylthio)ketones or acetals. google.com For the specific synthesis of this compound, a logical precursor is an α-(3,5-dimethoxyphenylthio)ketone.
This method is exemplified by the synthesis of the regioisomeric 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (B30302) and 4-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene from α-(3-methoxyphenylthio)-4-methoxyacetophenone. google.com The reaction of this precursor in polyphosphoric acid at elevated temperatures leads to a mixture of the two isomers. google.com This highlights that the cyclization position on the dimethoxybenzene ring is sensitive to the reaction conditions and the specific substitution pattern.
To synthesize the parent this compound, a common route would involve the reaction of 3,5-dimethoxythiophenol with an acetaldehyde equivalent, such as chloroacetaldehyde or α-chloroacetaldehyde dimethyl acetal. The resulting thioether can then undergo intramolecular cyclization under acidic conditions to furnish the desired benzo[b]thiophene ring system.
Oxidative Demethylation Routes to Benzo[b]thiophene Quinones
The methoxy groups on the benzene ring of this compound can be converted to a quinone structure through oxidative demethylation. This transformation is valuable for accessing benzo[b]thiophene-4,7-quinones, which are of interest for their biological activities.
A direct and efficient method for this conversion is the use of cerium(IV) ammonium nitrate (CAN) as the oxidizing agent. uc.cl The oxidative demethylation of various 4,7-dimethoxybenzo[b]thiophenes with CAN has been reported to produce the corresponding benzo[b]thiophene-4,7-quinones in good yields. uc.cl Silver(II) oxide (AgO) is another potent reagent for the oxidative cleavage of hydroquinone (B1673460) dimethyl ethers to their corresponding p-quinones, typically in an aqueous, acidified dioxane solution. researchgate.net
Table 2: Oxidative Demethylation of Dimethoxybenzo[b]thiophenes
| Substrate | Reagent | Product | Reference |
|---|---|---|---|
| 4,7-Dimethoxybenzo[b]thiophene | Cerium(IV) ammonium nitrate (CAN) | Benzo[b]thiophene-4,7-quinone | uc.cl |
The reaction proceeds via the oxidation of the electron-rich dimethoxy-substituted benzene ring to form the quinone, with the concomitant loss of the methyl groups. This method provides a direct route to the quinone derivatives from the readily accessible dimethoxy precursors.
Derivatization from Substituted Anilines, Anisoles, and Thioglycolates
The synthesis of this compound can be achieved by building the heterocyclic ring onto a pre-existing, appropriately substituted benzene ring. Key starting materials for this approach include substituted anilines, anisoles, and the use of thioglycolates as a source for the sulfur atom and adjacent carbon.
A well-established route involves the reaction of a substituted o-nitrobenzaldehyde with a thioglycolate ester. For instance, the synthesis of 4,7-dimethoxybenzo[b]thiophene derivatives has been accomplished starting from 2,5-dimethoxy-6-nitrobenzaldehyde and methyl thioglycolate. uc.cl This reaction proceeds via an initial condensation, followed by reductive cyclization to form the benzo[b]thiophene core. A similar strategy could be envisioned starting from a 3,5-dimethoxy-substituted benzaldehyde derivative.
Starting from a substituted aniline, such as 3,5-dimethoxyaniline, a common strategy involves its conversion to the corresponding thiophenol. This can be achieved through diazotization of the aniline, followed by reaction with a sulfur-containing nucleophile. The resulting 3,5-dimethoxythiophenol can then be cyclized as described in section 2.2.1.
Newman–Kwart Rearrangement and Subsequent Cyclization
The Newman–Kwart rearrangement (NKR) is a pivotal thermal reaction for the synthesis of thiophenols from phenols. wikipedia.org This intramolecular rearrangement involves the migration of an aryl group from an oxygen atom to a sulfur atom in an O-aryl thiocarbamate, yielding the isomeric S-aryl thiocarbamate. wikipedia.orgorganic-chemistry.org This sequence provides a powerful method to access the key 3,5-dimethoxythiophenol precursor required for the synthesis of this compound.
Thiocarbamoylation of Phenol: 3,5-Dimethoxyphenol is reacted with a dialkylthiocarbamoyl chloride (e.g., N,N-dimethylthiocarbamoyl chloride) in the presence of a base to form the O-(3,5-dimethoxyphenyl) dialkylthiocarbamate.
Newman-Kwart Rearrangement: The O-aryl thiocarbamate is heated to high temperatures (typically 200-300 °C), inducing the rearrangement to the S-(3,5-dimethoxyphenyl) dialkylthiocarbamate. wikipedia.org The driving force for this reaction is the formation of the more thermodynamically stable C=O bond from the C=S bond. organic-chemistry.org
Hydrolysis: The resulting S-aryl thiocarbamate is hydrolyzed, typically under basic conditions (e.g., aqueous NaOH or methanolic KOH), to yield 3,5-dimethoxythiophenol. organic-chemistry.org
Cyclization: The synthesized 3,5-dimethoxythiophenol is then subjected to a cyclization reaction with a suitable two-carbon synthon, such as chloroacetaldehyde or an α-halo ketone, followed by an acid-catalyzed ring closure to construct the final this compound. chemicalbook.com
Table 3: Steps in the Newman-Kwart Rearrangement Route to this compound
| Step | Reaction | Key Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Thiocarbamoylation | 3,5-Dimethoxyphenol, N,N-Dimethylthiocarbamoyl chloride, Base | O-(3,5-Dimethoxyphenyl) dimethylthiocarbamate |
| 2 | Newman-Kwart Rearrangement | Heat (200-300 °C) | S-(3,5-Dimethoxyphenyl) dimethylthiocarbamate |
| 3 | Hydrolysis | NaOH or KOH | 3,5-Dimethoxythiophenol |
This pathway is highly effective for introducing a sulfur functionality onto a phenolic ring system, thereby enabling the subsequent construction of the fused thiophene ring.
Synthesis of Sulfur and Selenium Analogues
The introduction of additional sulfur or selenium atoms into the benzothiophene framework can lead to novel compounds with potentially altered electronic and biological properties. While direct methods for the synthesis of sulfur and selenium analogues of this compound are not extensively detailed, analogous synthetic strategies from related heterocyclic systems can provide a foundational approach. Methodologies for creating sulfur and selenium-containing analogues often involve electrophilic cyclization, substitution reactions, or the use of specific sulfurating or selenating agents.
For instance, a general and efficient method for synthesizing 2,3-disubstituted benzo[b]thiophenes involves the electrophilic cyclization of o-alkynyl thioanisoles. This reaction utilizes a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt, which allows for the introduction of a thiomethyl group. The reaction proceeds under moderate conditions and tolerates a variety of functional groups, suggesting its potential applicability to a dimethoxy-substituted system.
Another relevant approach involves the use of Lawesson's reagent for the thionation of carbonyl groups, or a similar selenium reagent for selenation. While this is more common for converting amides or ketones to their thio or seleno counterparts, it highlights a potential route for modifying substituents on the benzothiophene core.
Furthermore, the synthesis of thiophene and selenophene-based S-shaped double helicenes demonstrates the regioselective double oxidative photocyclization to construct complex sulfur and selenium-containing aromatic systems. In this process, sulfur atoms were gradually replaced by selenium atoms, indicating a pathway for the selective incorporation of selenium.
In the context of synthesizing sulfur and selenium analogues of deferiprone, a well-established chelating agent, thionation was achieved using Lawesson's reagent with hexamethyldisiloxane (HMDSO) as a catalyst under an inert gas atmosphere. The synthesis of the selenium analogue followed a similar protocol, indicating that such methods can be adapted for different heterocyclic cores.
While the direct synthesis of sulfur and selenium analogues of this compound is a specialized area, the following table outlines some general methodologies that could be adapted for this purpose, based on the synthesis of related sulfur and selenium-containing heterocycles.
| Compound Name | Synthetic Method | Key Reagents | Reference |
| 2,3-disubstituted benzo[b]thiophenes | Electrophilic cyclization of o-alkynyl thioanisoles | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | nih.gov |
| Thio- and selenodeferiprone | Thionation and selenation of a pyridinone precursor | Lawesson's reagent, HMDSO | researchgate.net |
| Thiophene/selenophene-based S-shaped double helicenes | Regioselective double oxidative photocyclization | Not specified | nih.gov |
Chemical Transformations and Functionalization of 4,6 Dimethoxybenzo B Thiophene Scaffolds
Electrophilic Aromatic Substitution Reactions
The electron-rich nature of the 4,6-dimethoxybenzo[b]thiophene ring system makes it highly susceptible to electrophilic aromatic substitution. The methoxy (B1213986) groups activate the benzene (B151609) ring, directing incoming electrophiles to specific positions.
One of the key methods for introducing substituents onto the this compound scaffold is through directed ortho-metalation. This strategy allows for the regioselective functionalization of the molecule. The synthesis of this compound itself can be achieved through a directed metalation route starting from an appropriate N,N-diethylamide of an aryl carboxylic acid. This involves the introduction of a methylsulfanyl group ortho to the amide function, followed by side-chain deprotonation and cyclization in one pot to form the thioindoxyl, which is then reduced to the final benzo[b]thiophene. rsc.org
Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic rings. researchgate.netorganic-chemistry.orgresearchgate.netresearchgate.net While specific examples with this compound are not extensively documented, the high electron density of the benzene ring suggests that it would readily undergo formylation, likely at the positions activated by the methoxy groups.
Friedel-Crafts Acylation: Friedel-Crafts acylation is another important electrophilic substitution reaction for creating carbon-carbon bonds. researcher.lifenih.gov The reaction of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (B30302) with 4-(2-dimethylaminoethoxy)benzoic acid hydrochloride in the presence of thionyl chloride and aluminum chloride demonstrates a successful acylation on a similar scaffold. researchgate.net This suggests that this compound would be a suitable substrate for Friedel-Crafts acylation, leading to the formation of valuable ketone derivatives.
Nitration: The nitration of benzo[b]thiophene and its derivatives has been studied, revealing that substitution patterns are influenced by the reaction conditions and the existing substituents. rsc.orgnih.gov For instance, the nitration of 3-acetylbenzo[b]thiophene can lead to substitution at all four available positions on the benzene ring. nih.gov Given the activating nature of the methoxy groups, the nitration of this compound is expected to proceed readily, although careful control of reaction conditions would be necessary to achieve regioselectivity. The nitration of 4,6-dimethoxyindoles, a related heterocyclic system, has been shown to be influenced by substituents at other positions, leading to regioselective nitration. nih.gov
Nucleophilic Substitution and Addition Reactions
Nucleophilic substitution reactions on the benzo[b]thiophene core are generally less common than electrophilic substitutions, particularly on the electron-rich benzene ring. However, the thiophene (B33073) ring can be susceptible to nucleophilic attack under certain conditions, especially if activating groups are present.
The mechanism of nucleophilic aromatic substitution (SNAr) on thiophene rings typically involves a stepwise addition-elimination pathway. mdpi.com The presence of electron-withdrawing groups is usually required to facilitate this type of reaction. In the case of this compound, the electron-donating methoxy groups would disfavor direct SNAr on the benzene ring. However, functionalization of the thiophene ring, for example by introducing a leaving group at the 2- or 3-position, could potentially enable nucleophilic substitution at these sites.
Formation of Fused Heterocyclic Systems
The this compound scaffold can serve as a starting point for the construction of more complex, fused heterocyclic systems with potential applications in pharmaceuticals and materials science.
Pyridine (B92270) and Pyrimidine (B1678525) Annulations
Benzonaphthothiophene Derivatives
The synthesis of benzonaphthothiophene derivatives, which are extended polycyclic aromatic systems, can be envisioned starting from functionalized this compound. One potential strategy involves the reaction of an appropriately substituted this compound derivative in an aryne reaction with an alkynyl sulfide. This approach has been shown to be effective for the one-step synthesis of a variety of substituted benzo[b]thiophenes. chemicalbook.com
Thieno[3,2-b]thiophene (B52689) Derivatives
Thieno[3,2-b]thiophenes are an important class of fused heterocyclic compounds with applications in organic electronics. chemicalbook.comscholaris.ca Several synthetic routes to thieno[3,2-b]thiophene derivatives have been developed. researchgate.net One common approach involves the cyclization of functionalized thiophenes. For instance, the synthesis of thieno[3,2-b]thiophenes has been achieved from 2,5-dicarbonyl 3-nitrothiophenes via nucleophilic aromatic substitution of the nitro group with thiolates. While a direct synthesis from this compound is not explicitly described, functionalization of the thiophene ring of the this compound scaffold could provide a suitable precursor for subsequent annulation to form a thieno[3,2-b]thiophene system.
Oxidation and Reduction Reactions
The sulfur atom in the thiophene ring of this compound can undergo oxidation to form the corresponding sulfoxide (B87167) and sulfone. These oxidized derivatives can exhibit different chemical and physical properties compared to the parent compound.
The oxidation of thiophene and its derivatives can be achieved using various oxidizing agents, such as hydrogen peroxide in the presence of a catalyst like methyltrioxorhenium(VII). The oxidation typically proceeds stepwise, first to the sulfoxide and then to the sulfone. The electronic nature of the substituents on the thiophene ring can influence the rate of oxidation. Electron-donating groups generally increase the rate of the first oxidation step (sulfide to sulfoxide), while they can have the opposite effect on the second oxidation step (sulfoxide to sulfone). A facile method for the oxidation of electron-poor benzo[b]thiophenes to their corresponding sulfones using an aqueous solution of H₂O₂ and P₂O₅ has also been reported.
The reduction of the thiophene ring in benzo[b]thiophenes is a challenging transformation due to the aromatic stability of the system. Catalytic hydrodesulfurization (HDS) is a well-known process for removing sulfur from organosulfur compounds, which involves the cleavage of carbon-sulfur bonds and saturation of the hydrocarbon backbone. This process, however, typically requires harsh conditions and specialized catalysts.
Formation of Sulfone Derivatives (e.g., 1,1-Dioxides)
The oxidation of the sulfur atom in the thiophene ring of this compound to a sulfone (1,1-dioxide) is a key transformation. This modification significantly alters the electronic properties of the molecule, as the sulfone group is a strong electron-withdrawing group. This can influence the molecule's reactivity and its potential applications.
Various oxidizing agents can be employed for this purpose. Commonly, peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) are used. The oxidation of thiophenes to their corresponding 1,1-dioxides is a well-established method to alter the electronic nature of the thiophene ring. utexas.edu For instance, the oxidation of substituted thiophenes can be achieved using reagents like dimethyldioxirane. utexas.edu
Another effective system for the oxidation of thiophene derivatives is the use of hydrogen peroxide in the presence of a catalyst. For example, an aqueous solution of H₂O₂ and P₂O₅ has been shown to be a facile system for the clean conversion of benzo[b]thiophenes to their corresponding sulfones.
Electrochemical methods also present a viable route for the synthesis of benzo[b]thiophene-1,1-dioxides. The electrochemical oxidation of 4,6-dimethyldibenzothiophene, a related sulfur-containing aromatic compound, has been studied, indicating that such methods can be applied to the oxidation of benzo[b]thiophene scaffolds. ub.edu
| Oxidizing System | Substrate Type | Product | Key Features |
| m-CPBA | Thiophenes | Thiophene-1,1-dioxides | Common and effective reagent. utexas.edu |
| Dimethyldioxirane | Thiophenes | Thiophene-1,1-dioxides | Useful for oxidation under neutral conditions. utexas.edu |
| H₂O₂ / P₂O₅ | Benzo[b]thiophenes | Benzo[b]thiophene-1,1-dioxides | Facile and clean conversion. |
| Electrochemical Oxidation | 4,6-Dimethyldibenzothiophene | 4,6-Dimethyldibenzothiophene sulfone | Potential for clean, reagent-free oxidation. ub.edu |
Transformation to Quinones
The benzo[b]thiophene scaffold can be transformed into quinone structures, which are important motifs in biologically active molecules and materials science. The synthesis of benzo[b]thiophene-4,7-diones can be achieved from appropriately substituted precursors.
A relevant synthetic route involves the reaction of methyl mercaptoacetate (B1236969) with activated 1,4-benzoquinones. Furthermore, the synthesis of methyl 4,7-dihydro-4,7-dioxo-6-methoxybenzo[b]thiophene-2-carboxylate has been reported, starting from 2,4,5-trimethoxybenzaldehyde. researchgate.net This suggests a plausible pathway for the conversion of this compound derivatives into the corresponding 4,7-quinones. The oxidative cleavage of hydroquinone (B1673460) dimethyl ethers using reagents like argentic oxide in aqueous dioxane provides a general method for the formation of p-quinones. researchgate.net
The development of a straightforward synthesis for benzo[1,2-b:6,5-b']dithiophene-4,5-dione (BDTD) highlights the accessibility of fused-aromatic diones from thiophene-containing precursors. nih.gov These synthetic strategies can be adapted for the preparation of quinone derivatives of this compound for various applications.
Side-Chain Functionalization and Derivatization
Functionalization of the side chains of the this compound scaffold allows for the introduction of a wide range of chemical moieties, enabling the fine-tuning of the compound's properties and the construction of more complex molecular architectures.
Carboxylation and Esterification
The introduction of carboxylic acid and ester groups onto the benzo[b]thiophene core is a valuable functionalization strategy. These groups can serve as handles for further derivatization, for instance, through amide bond formation, or can directly contribute to the biological activity of the molecule.
The synthesis of 5,6-dimethoxybenzo[b]thiophene-2-carboxylic acid has been reported, demonstrating the feasibility of introducing a carboxyl group at the 2-position of a dimethoxy-substituted benzo[b]thiophene ring. lookchem.com This compound serves as a key intermediate for the synthesis of more complex derivatives.
Furthermore, the preparation of N,N-diethyl-4-(4-methoxyphenyl)benzo[b]thiophene-6-carboxamide from 4-(4-methoxyphenyl)benzo[b]thiophene-6-carboxylic acid illustrates the conversion of a carboxylic acid group at the 6-position into an amide. prepchem.com This highlights the utility of carboxylated derivatives in the synthesis of a variety of functionalized molecules.
Direct carboxylation of the thiophene ring with CO₂ in a solvent-free carbonate and carboxylate medium has been achieved, offering a direct route to thiophene-2-carboxylate (B1233283) and thiophene-2,5-dicarboxylate. mdpi.com While not specific to this compound, this methodology suggests a potential direct route to its carboxylated derivatives.
| Reaction | Position | Example Product | Significance |
| Carboxylation | 2-position | 5,6-Dimethoxybenzo[b]thiophene-2-carboxylic acid lookchem.com | Key intermediate for further synthesis. |
| Amide Formation | 6-position | N,N-diethyl-4-(4-methoxyphenyl)benzo[b]thiophene-6-carboxamide prepchem.com | Demonstrates derivatization of the carboxylic acid group. |
| Direct Carboxylation | 2- and 5-positions | Thiophene-2-carboxylate and thiophene-2,5-dicarboxylate mdpi.com | Potential for direct functionalization of the thiophene ring. |
Alkylation and Arylation Strategies
The introduction of alkyl and aryl groups onto the benzo[b]thiophene core can significantly impact its physical and biological properties. Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation.
Direct arylation of benzo[b]thiophenes offers an efficient method for the synthesis of aryl-substituted derivatives without the need for pre-functionalization of the thiophene ring with organometallic reagents. semanticscholar.org Palladium-catalyzed C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids has also been reported, providing a route to C2-arylated sulfone derivatives. nih.govnih.gov
A one-pot successive iodocyclization/alkylation strategy for the synthesis of 2,3-disubstituted benzo[b]thiophenes from 2-alkynylthioanisoles has been developed. nih.gov This method allows for the introduction of an alkyl group at the 3-position during the cyclization process. Electrochemical alkylation has also been explored as a method for the C-H functionalization of heterocycles. mdpi.com
| Reaction Type | Catalyst/Reagent | Position of Functionalization | Key Features |
| Direct Arylation | Palladium | C2 or C3 | Atom-economical C-H functionalization. semanticscholar.org |
| Direct Arylation of 1,1-Dioxide | Palladium(II) | C2 | Synthesis of C2-arylated sulfones. nih.govnih.gov |
| Iodocyclization/Alkylation | Iodine | C3 | One-pot synthesis of 2,3-disubstituted derivatives. nih.gov |
| Electrochemical Alkylation | - | - | Potential for C-H alkylation. mdpi.com |
Advanced Analytical and Spectroscopic Characterization Methodologies in Research
Structural Elucidation Techniques
To unambiguously determine the molecular architecture of 4,6-Dimethoxybenzo[b]thiophene, researchers employ several key techniques that provide detailed insights into atomic connectivity, spatial arrangement, and molecular weight.
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique provides exact bond lengths, bond angles, and intermolecular interactions. For benzo[b]thiophene derivatives, the core ring system is typically found to be nearly planar. nih.gov The crystal structure of related dimethoxybenzene derivatives often reveals stabilization through various intermolecular interactions. nih.govresearchgate.net In the case of this compound, analysis would confirm the planarity of the fused ring system and the orientation of the methoxy (B1213986) substituents relative to the aromatic plane. The carbon atoms of the methoxy groups are generally slightly displaced from the plane of the benzene (B151609) ring to which they are attached. iucr.org
Table 1: Representative Crystallographic Data for Benzothiophene (B83047) Derivatives
| Parameter | Typical Value/System |
|---|---|
| Crystal System | Monoclinic or Orthorhombic researchgate.netnih.gov |
| Space Group | P2₁/c or Pnma researchgate.netnih.gov |
| a (Å) | 7.5 - 8.0 |
| b (Å) | 12.0 - 15.0 |
| c (Å) | 5.5 - 6.0 |
| α, β, γ (°) | 90, ~90-95, 90 |
| Z (molecules/unit cell) | 4 |
Note: This data is representative of similar heterocyclic structures and provides an expected range for this compound.
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. uobasrah.edu.iq By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms in this compound can be confirmed.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. For this compound, distinct signals are expected for the aromatic protons on the thiophene (B33073) and benzene rings, as well as for the protons of the two methoxy groups. The aromatic protons will appear as doublets or singlets in the range of δ 7.0-8.0 ppm, with coupling constants indicating their relative positions. The methoxy groups will each give rise to a sharp singlet, likely around δ 3.9 ppm, due to the six equivalent protons. rsc.org
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number and type of carbon atoms in the molecule. Each unique carbon atom in this compound will produce a distinct signal. The aromatic carbons will resonate in the downfield region (δ 100-160 ppm), while the methoxy carbons will appear further upfield (around δ 55 ppm). rsc.org
Table 2: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-2 | 7.4 - 7.6 | Doublet |
| H-3 | 7.2 - 7.4 | Doublet |
| H-5 | 6.8 - 7.0 | Doublet |
| H-7 | 7.1 - 7.3 | Doublet |
| -OCH₃ (at C4) | ~3.9 | Singlet |
| -OCH₃ (at C6) | ~3.9 | Singlet |
Note: Predicted values are based on data from structurally similar compounds. rsc.org
Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 | ~125 |
| C-3 | ~123 |
| C-3a | ~138 |
| C-4 | ~158 |
| C-5 | ~105 |
| C-6 | ~159 |
| C-7 | ~115 |
| C-7a | ~135 |
| -OCH₃ (at C4) | ~56 |
| -OCH₃ (at C6) | ~56 |
Note: Predicted values are based on data from structurally similar compounds. rsc.org
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. uobasrah.edu.iq For this compound (C₁₀H₁₀O₂S), the molecular ion peak (M⁺) would be observed at an m/z corresponding to its exact molecular weight (194.04 g/mol ).
The fragmentation of benzothiophene derivatives under electron impact often involves characteristic losses of small molecules or radicals. nih.gov For this compound, key fragmentation pathways would include the loss of a methyl radical (•CH₃) from a methoxy group to form an [M-15]⁺ ion, followed by the loss of carbon monoxide (CO) to yield an [M-15-28]⁺ ion. Another common pathway is the cleavage of the C-O bond, leading to the loss of a methoxy radical (•OCH₃) to form an [M-31]⁺ ion. nih.gov
Table 4: Expected Key Fragments in the Mass Spectrum of this compound
| Fragment | m/z (mass/charge ratio) | Identity |
|---|---|---|
| [C₁₀H₁₀O₂S]⁺ | 194 | Molecular Ion (M⁺) |
| [C₉H₇O₂S]⁺ | 179 | [M - CH₃]⁺ |
| [C₉H₇OS]⁺ | 163 | [M - OCH₃]⁺ |
Spectroscopic Probes for Electronic and Vibrational Properties
Spectroscopic techniques that interact with the electronic and vibrational states of a molecule provide a deeper understanding of its properties, including its color, bonding, and the nature of its functional groups.
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. uobasrah.edu.iq The benzo[b]thiophene core is a conjugated π-system, which gives rise to characteristic π→π* transitions. The presence of two electron-donating methoxy groups is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to the unsubstituted benzo[b]thiophene. nih.gov Studies on similar aromatic thiophene systems show absorption maxima in the range of 300-400 nm. mdpi.comresearchgate.net
Table 5: Expected UV-Vis Absorption Data for this compound in a Nonpolar Solvent
| Transition Type | Expected λ_max (nm) |
|---|---|
| π→π* | ~300 - 350 |
| π→π* | ~250 - 280 |
Note: Values are estimations based on related benzothiophene and dibenzothiophene (B1670422) chromophores. nih.govresearchgate.net
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular "fingerprint" by probing the vibrational modes of a molecule's bonds. vscht.cz Each functional group has characteristic vibrational frequencies, allowing for the confirmation of their presence in the molecular structure.
For this compound, key vibrational modes include:
Aromatic C-H stretching: Typically observed just above 3000 cm⁻¹.
Aliphatic C-H stretching (in -OCH₃): Found just below 3000 cm⁻¹.
Aromatic C=C stretching: A series of bands in the 1400-1600 cm⁻¹ region. globalresearchonline.net
C-O stretching (aryl ether): Strong, characteristic bands are expected in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.
C-S stretching: Weaker bands associated with the thiophene ring vibrations.
Raman spectroscopy provides complementary information, particularly for symmetric vibrations and the C-S bond, which can be weak in the IR spectrum. nih.govmdpi.com
Table 6: Characteristic IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3150 | IR, Raman |
| Aliphatic C-H Stretch (-OCH₃) | 2850 - 2980 | IR, Raman |
| Aromatic C=C Ring Stretch | 1450 - 1600 | IR, Raman |
| Asymmetric C-O-C Stretch | 1200 - 1275 | IR |
| Symmetric C-O-C Stretch | 1000 - 1075 | IR |
| C-H Out-of-Plane Bend | 700 - 900 | IR |
| C-S Ring Vibration | 600 - 800 | Raman |
Note: These are general ranges for the specified functional groups. vscht.czglobalresearchonline.net
Photoluminescence Spectroscopy for Emissive Properties
Photoluminescence spectroscopy is a vital technique for investigating the emissive properties of conjugated organic molecules. The benzothiophene core, a hybrid of benzene and thiophene, is known to be significantly more emissive than its individual components. researchgate.net The introduction of substituents onto this core can further modulate its photophysical characteristics.
While specific data for this compound is not extensively documented in the cited literature, studies on closely related methoxy-substituted thieno[3,2-b] nih.govbenzothiophenes provide valuable insights. The presence of electron-donating methoxy groups generally influences the electronic structure, affecting absorption and emission wavelengths. For instance, research on methoxy-substituted thieno[3,2-b] nih.govbenzothiophene derivatives showed that these substituents lead to a slight red shift in the fluorescence emission peak compared to the unsubstituted parent molecule. nih.gov
A study on various fused benzothiophene derivatives, including a methoxy-substituted compound, identified a weak negative solvatochromic behavior, which suggests that the molecule's dipole moment is slightly lower in the excited singlet state than in the ground state. bohrium.com The fluorescence quantum yields (ΦF) for methoxy-substituted analogs have been reported to be quite high, with values ranging from 0.11 to 0.35, indicating efficient emission. nih.gov Furthermore, the fluorescence lifetimes (τF) are typically very short, in the range of 0.11 to 0.30 nanoseconds. nih.gov In some advanced molecular designs incorporating the benzothiophene core, sulfur oxidation has been shown to dramatically enhance emission, with quantum yields reaching over 99%. mdpi.com
Table 1: Photophysical Properties of Methoxy-Substituted Thieno[3,2-b] nih.govbenzothiophene Derivatives in DMSO (Data adapted from a study on related compounds for illustrative purposes)
| Compound | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Lifetime (τF) (ns) |
| 3-Methoxy-TBT | 313 | 371 | 0.35 | 0.30 |
| 6-Methoxy-TBT-2-COOMe | 358 | 433 | 0.11 | 0.11 |
TBT: Thieno[3,2-b] nih.govbenzothiophene
Electrochemical Characterization Techniques
Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox behavior of chemical species. By measuring the potential at which a molecule is oxidized and reduced, CV allows for the determination of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These energy levels are critical for understanding a material's potential performance in electronic devices.
Direct CV data for this compound is limited in the available research. However, analysis of related structures provides a strong indication of its expected electrochemical properties. For example, a study on methoxy-substituted thieno[3,2-b] nih.govbenzothiophenes reported oxidation potential values between 1.20 V and 1.40 V versus a Saturated Calomel Electrode (SCE). nih.gov The variation in potential is attributed to the electronic effect of the substituents on the conjugated core. nih.gov These oxidation potentials correspond to the energy required to remove an electron from the HOMO level.
The general procedure involves scanning the potential of a working electrode in a solution containing the compound of interest and a supporting electrolyte. The resulting voltammogram plots current versus potential, revealing peaks corresponding to oxidation and reduction events. From the onset potentials of these peaks, the HOMO and LUMO energies can be estimated using empirical formulas that reference a standard, such as the ferrocene/ferrocenium (Fc/Fc+) redox couple.
Table 2: Electrochemical Data for a Related Methoxy-Substituted Thieno[3,2-b] nih.govbenzothiophene (Data from a representative analog to illustrate typical values)
| Compound | Oxidation Potential (Eox vs. SCE) |
| 3-Methoxy-TBT | 1.20 V |
This data suggests that the methoxy groups, being electron-donating, facilitate oxidation compared to unsubstituted parent compounds. Therefore, this compound is expected to exhibit distinct redox peaks in its cyclic voltammogram, allowing for the calculation of its frontier molecular orbital energies, which are key parameters for its application in organic electronics.
Thermal Analysis Techniques
Thermogravimetric analysis (TGA) is a fundamental thermal analysis method used to determine the thermal stability of a material. The technique involves monitoring the mass of a sample as it is heated at a controlled rate in a specific atmosphere. The resulting data, typically plotted as mass versus temperature, reveals the temperatures at which the material decomposes.
Specific TGA data for this compound is not present in the reviewed literature. However, studies on other substituted benzothieno[3,2-b]benzothiophene (BTBT) derivatives demonstrate the utility of this technique. For instance, a study on 2,7-dibromo-BTBT and its oxidized derivatives showed a clear correlation between chemical structure and thermal stability. mdpi.com The unoxidized parent compound, 2,7-dibromo-BTBT, exhibited a decomposition temperature (defined by 5% weight loss) of 343 °C. mdpi.com
The thermal stability was found to increase significantly with the oxidation of the sulfur atoms in the thiophene rings. mdpi.com The fully oxidized derivative was stable up to 381 °C, an increase of nearly 40 °C over the parent compound. mdpi.com This indicates that the core benzothiophene structure is robust, and its stability can be further tuned by chemical modification. The positioning and nature of substituents, such as methoxy groups, are also known to influence thermal stability through electronic and steric effects. longdom.org For example, some studies on diarylethenes with a benzo[b]thiophene-1,1-dioxide core noted that electron-withdrawing groups could reduce thermal stability. researchgate.net
Table 3: Decomposition Temperatures (Td) for Related BTBT Compounds (Illustrative data based on 2,7-dibromo-BTBT derivatives)
| Compound | Decomposition Temperature (Td at 5% loss) |
| 2,7-diBr-BTBT | 343 °C |
| 2,7-diBr-BTBTDO (partially oxidized) | 363 °C |
| 2,7-diBr-BTBTTO (fully oxidized) | 381 °C |
These findings suggest that this compound would likely exhibit high thermal stability, a crucial property for applications that involve processing at elevated temperatures, such as in organic electronics fabrication.
Surface and Morphological Characterization Methods
The performance of organic materials in solid-state devices is critically dependent on their molecular packing, crystal structure, and thin-film morphology. Various techniques are employed to characterize these features. While specific morphological data for this compound is not detailed in the provided sources, extensive research on similar benzothiophene derivatives highlights the key methods and typical findings.
X-ray Diffraction (XRD) is a primary tool for determining crystal structure. Single-crystal XRD can resolve the precise atomic arrangement and intermolecular interactions within a crystal. For benzothiophene derivatives, XRD studies have revealed that the benzothiophene rings are typically planar. nih.govjuniperpublishers.com These studies also elucidate how molecules pack in the solid state, identifying features like π-stacking, which is crucial for charge transport.
Hirshfeld surface analysis is a computational method often used in conjunction with XRD data to visualize and quantify intermolecular contacts within a crystal, providing insights into the forces that govern the crystal packing. nih.gov
Atomic Force Microscopy (AFM) and Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) are powerful techniques for characterizing the surface morphology and molecular ordering in thin films. Studies on derivatives like 2,7-bis(octyloxy) nih.govbenzothieno[3,2-b]-benzothiophene (C8O–BTBT–OC8) have used these methods to investigate how temperature affects film structure. rsc.org For example, a structural transition from a room temperature phase to a high-temperature phase was observed upon annealing, which altered the molecular tilt and packing within the film. rsc.org Such temperature-induced polymorphism can have a significant impact on the material's electronic properties. rsc.org
The phenomenon of polymorphism, where a compound can exist in multiple crystalline forms, is common in this class of materials. Different polymorphs can exhibit distinct morphologies, such as block-like or needle-like crystals, and possess different physical properties, including conductivity and emissive behavior. chemrxiv.org
Theoretical and Computational Investigations of 4,6 Dimethoxybenzo B Thiophene Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of organic molecules. nih.gov This method is favored for its balance of accuracy and computational efficiency. DFT calculations for systems like 4,6-dimethoxybenzo[b]thiophene typically employ functionals such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. nih.govnih.gov These are used in conjunction with basis sets like 6-311G(d,p) or Def2-TZVP to provide a robust description of the molecule's electronic behavior. nih.gov The choice of functional and basis set is crucial as it significantly impacts the accuracy of predicted properties, including molecular geometry and electronic energy levels. nih.gov
Before electronic properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. This process, known as geometry optimization, involves finding the minimum energy conformation of the molecule. For this compound, a key aspect of this analysis is the orientation of the two methoxy (B1213986) (-OCH₃) groups attached to the benzene (B151609) ring.
Conformational analysis, often performed through a Potential Energy Surface (PES) scan, systematically rotates these flexible groups to identify the global minimum energy structure. nih.gov In this process, the dihedral angles involving the methoxy groups are varied, and the energy is calculated at each step. The resulting lowest-energy structure represents the most likely conformation of the molecule and is used for all subsequent calculations. nih.gov The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.
Table 1: Representative Optimized Geometrical Parameters for a Benzo[b]thiophene System Note: This table presents typical bond lengths and angles for a benzo[b]thiophene core structure based on related compounds. Actual values for this compound would require specific calculation.
| Parameter | Value |
|---|---|
| C-S Bond Length (Å) | ~1.74 |
| C-C (thiophene) Bond Length (Å) | ~1.37 - 1.42 |
| C-C (benzene) Bond Length (Å) | ~1.39 - 1.41 |
| C-O (methoxy) Bond Length (Å) | ~1.36 |
| C-S-C Bond Angle (°) | ~92.1 |
| C-C-O Bond Angle (°) | ~115 - 125 |
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and reactivity. materialsciencejournal.org The HOMO energy level is related to the molecule's ability to donate electrons (its nucleophilicity), while the LUMO energy level relates to its ability to accept electrons (its electrophilicity). epstem.net
Table 2: Illustrative Frontier Orbital Energies for Methoxy-Substituted Thiophene (B33073) Derivatives Note: The following data is derived from computational studies on related methoxy-thiophene compounds to illustrate typical energy values. epstem.net
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -5.91 |
| LUMO Energy | -0.33 |
| HOMO-LUMO Gap (ΔE) | 5.58 |
Computational methods can predict the spectroscopic signatures of a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to simulate electronic absorption spectra, such as UV-Vis spectra. materialsciencejournal.orgnih.gov These calculations provide information on vertical excitation energies, oscillator strengths (which relate to the intensity of an absorption band), and the specific molecular orbitals involved in the electronic transitions. materialsciencejournal.org For a molecule like this compound, the main electronic transitions are expected to be of the π → π* type.
Similarly, vibrational spectra, including Infrared (IR) and Raman spectra, can be simulated. These calculations determine the vibrational frequencies and intensities corresponding to the different normal modes of the molecule. nih.gov The calculated vibrational wavenumbers can be compared with experimental data to confirm the molecular structure and provide a detailed assignment of the vibrational bands. researchgate.net
Table 3: Example of Simulated UV-Vis Spectral Data for a Benzothiophene (B83047) Polymer Note: This data is adapted from a study on a related polymer to demonstrate typical TD-DFT output. mdpi.com
| Excitation | Calculated Wavelength (λmax) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S₀ → S₁ | 563 nm | 0.0414 | HOMO → LUMO (81%) |
Molecular Dynamics Simulations for Dynamic Behavior
While DFT provides a static picture of a single molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular interactions. nih.gov
For this compound, MD simulations could be used to study its behavior in different environments, such as in a solvent or interacting with a surface. These simulations can reveal information about conformational flexibility, particularly the rotation of the methoxy groups, and the nature of intermolecular interactions (e.g., van der Waals forces, π–π stacking) with surrounding molecules. nih.govresearchgate.net Such studies are crucial for understanding how the molecule behaves in a realistic setting, which is essential for applications in materials science or pharmacology. nih.govrsc.org
Mechanistic Studies through Computational Modeling
Computational modeling is an invaluable tool for elucidating chemical reaction mechanisms. By calculating the energies of reactants, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed. This allows researchers to determine the feasibility of a reaction and predict its outcome.
For this compound, DFT can be used to predict its reactivity towards, for example, electrophilic aromatic substitution. By mapping the Molecular Electrostatic Potential (MEP), regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic) can be identified. nih.gov The electron-rich sites on the aromatic rings would be the predicted sites of attack for an incoming electrophile. Furthermore, calculating the energies of the possible intermediates (sigma complexes) would definitively establish the most favorable reaction pathway.
Prediction of Material Properties from Electronic Structure
The electronic parameters calculated through DFT, such as HOMO-LUMO energies, can be used to predict the potential of a molecule for use in advanced materials. nih.gov The ionization potential (related to HOMO energy) and electron affinity (related to LUMO energy) are fundamental properties that govern how easily a material can transport holes or electrons, respectively. epstem.net
Molecules with a tunable HOMO-LUMO gap and good charge transport characteristics are candidates for organic electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net The presence of the electron-donating methoxy groups and the π-conjugated benzo[b]thiophene system suggests that this compound could possess interesting optoelectronic properties. Computational screening allows for the rapid assessment of these properties, guiding the design and synthesis of new materials with desired functionalities. cmu.edu
Table 4: Calculated Electronic Properties and Their Relation to Material Performance Note: This table lists key electronic descriptors calculated from HOMO/LUMO energies and their significance. materialsciencejournal.orgepstem.net
| Property | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron; relates to hole injection/transport ability. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added; relates to electron injection/transport ability. |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution; related to the HOMO-LUMO gap. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering due to maximal electron flow between donor and acceptor. |
Solid State Chemistry and Crystal Engineering of 4,6 Dimethoxybenzo B Thiophene and Its Derivatives
Crystal Growth Methodologies (e.g., Solution Growth)
The cultivation of high-quality single crystals is a prerequisite for the detailed analysis of molecular and crystal structures and for the intrinsic characterization of material properties. For derivatives of benzo[b]thiophene, solution-based crystal growth methods are commonly employed.
One prevalent technique is slow evaporation , where a saturated solution of the compound in a suitable solvent is allowed to evaporate at a controlled temperature. For instance, single crystals of various substituted benzothiophenes have been successfully grown by dissolving the synthesized material in organic solvents such as methanol, chloroform, or mixtures like ethyl acetate (B1210297) and hexane, followed by slow evaporation at ambient temperature. The choice of solvent is critical as it can influence the resulting crystal packing and potentially lead to the formation of different polymorphs or solvates.
Another common method is cooling crystallization , where a saturated solution at a higher temperature is slowly cooled, leading to supersaturation and subsequent crystal nucleation and growth. This method was utilized for growing crystals of 2,6-dimethoxybenzoic acid, a related methoxy-substituted aromatic compound, from various solvents. mdpi.com
For more complex systems, such as certain benzothieno-benzothiophene derivatives, techniques like drop-casting a solution onto a substrate followed by controlled solvent evaporation have been used to produce crystalline thin films suitable for device applications. unimib.it The synthesis of the precursor materials often involves multi-step reactions, including Suzuki coupling or electrophilic substitution, followed by purification using column chromatography to ensure high purity of the starting material for crystallization. nih.govekb.eg
The general procedure for obtaining single crystals of methoxy-substituted benzothiophene (B83047) derivatives can be summarized as follows:
Synthesis and purification of the target compound.
Selection of an appropriate solvent or solvent system based on solubility tests.
Preparation of a saturated or near-saturated solution at a specific temperature.
Inducing crystallization through slow solvent evaporation, gradual cooling, or vapor diffusion.
Isolation of the resulting single crystals for subsequent analysis.
Analysis of Crystal Packing and Intermolecular Interactions
The spatial arrangement of molecules in the crystalline state, or crystal packing, is governed by a delicate balance of various non-covalent intermolecular interactions. For methoxy-substituted benzothiophenes, interactions such as π–π stacking, C–H···π, and C–H···O hydrogen bonds are pivotal in defining the supramolecular architecture.
In many benzothiophene derivatives, a herringbone packing motif is observed. However, the introduction of methoxy (B1213986) groups can significantly alter this arrangement. For example, in a study of dimethoxy and tetramethoxy benzothienobenzothiophenes, the position of the methoxy groups dictated the packing. The 2,3,7,8-tetramethoxy derivative exhibited a typical herringbone structure stabilized by weak C–H···O hydrogen bonds, whereas the 2,3-dimethoxy derivative showed a tetramerized herringbone arrangement without such contacts. rsc.org This highlights the critical role of substituent positioning in directing intermolecular interactions.
Analysis of various methoxy-substituted benzothiophene crystal structures reveals the prevalence of specific interactions:
π–π Stacking: Aromatic rings can stack on top of each other, with centroid-to-centroid distances typically in the range of 3.6 to 3.9 Å. In 6-(4-Methoxyphenyl)naphtho[2,3-b] rsc.orgbenzothiophene, π–π interactions are observed with centroid-centroid distances of 3.666 Å and 3.658 Å. rsc.org Similarly, 8,9-dimethoxybenzo[b]naphtho[2,3-d]thiophene exhibits weak π–π stacking with a shortest centroid–centroid separation of 3.9286 Å. aip.org
C–H···π Interactions: These interactions involve a hydrogen atom from a C-H bond interacting with the electron cloud of an aromatic ring. The crystal packing of 3-(4-Methoxybenzyl)-1-benzothiophene is stabilized by such weak C—H···π interactions. mdpi.com
C–H···O and C–H···S Interactions: The methoxy groups and the sulfur atom of the thiophene (B33073) ring can act as acceptors for weak hydrogen bonds. In the crystal structure of 6-(4-Methoxyphenyl)naphtho[2,3-b] rsc.orgbenzothiophene, the packing is further stabilized by C—H⋯S interactions. rsc.org
| Compound | Dominant Packing Motif | Key Intermolecular Interactions | Relevant Distances (Å) |
|---|---|---|---|
| 2,3,7,8-tetramethoxy-BTBT | Herringbone | C–H···O | N/A |
| 2,3-dimethoxy-BTBT | Tetramerized Herringbone | van der Waals | N/A |
| 6-(4-Methoxyphenyl)naphtho[2,3-b] rsc.orgbenzothiophene | Sheet-like | π–π, C–H···S, C–H···π | 3.66 (π–π) |
| 8,9-Dimethoxybenzo[b]naphtho[2,3-d]thiophene | Stacked | π–π | 3.93 (π–π) |
| 3-(4-Methoxybenzyl)-1-benzothiophene | - | C–H···π | N/A |
Polymorphism Studies
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including melting point, solubility, and solid-state electronic characteristics. The study of polymorphism is therefore of great importance in materials science and the pharmaceutical industry. mdpi.com
While specific polymorphism studies on 4,6-dimethoxybenzo[b]thiophene are not extensively reported in the literature, studies on related molecules provide insight into the potential for polymorphic behavior. For example, 2,6-dimethoxybenzoic acid is known to exist as three different polymorphs. mdpi.com These forms are conformational and synthon polymorphs, meaning they differ in the molecule's conformation and the hydrogen-bonding patterns. The crystallization of different polymorphs was found to be dependent on the solvent and the crystallization temperature, with two forms being enantiotropically related (one being more stable at higher temperatures). mdpi.com
Similarly, 4,5-dimethoxy-2-nitrobenzyl acetate exhibits two packing polymorphs, an orange and a yellow form, which crystallize in the same space group but with different packing arrangements and intermolecular interactions. libretexts.org The predominant formation of one polymorph over the other was attributed to its smaller unit-cell volume, suggesting it is the more thermodynamically stable form under the crystallization conditions. libretexts.org
For benzothieno-benzothiophene derivatives, the formation of solvates—crystalline forms that incorporate solvent molecules into the lattice—has also been documented. These solvates can be considered a form of polymorphism and can exhibit different thermal stabilities. electrochemsci.orgkabusa.com These examples suggest that this compound could also exhibit polymorphism, with the specific crystalline form obtained being sensitive to crystallization conditions such as solvent, temperature, and cooling rate. The subtle interplay of intermolecular forces, influenced by the methoxy substituents, could lead to various stable or metastable packing arrangements.
Investigation of Macroscopic Properties Stemming from Solid-State Structure
The arrangement of molecules in the solid state directly influences the bulk properties of the material. For functional organic materials, understanding the structure-property relationship is key to designing materials with desired characteristics.
Pyroelectricity is the property of certain crystalline materials to generate a temporary voltage when they are heated or cooled. This phenomenon arises from the temperature-dependent change in the net dipole moment of the crystal. A fundamental prerequisite for a material to exhibit pyroelectricity is that it must crystallize in one of the ten polar, non-centrosymmetric crystal classes. The change in spontaneous polarization (ΔP) with a change in temperature (ΔT) gives the pyroelectric coefficient (p = dP/dT).
While there is no specific literature detailing the pyroelectric properties of this compound, the general principles of crystal engineering can be applied to assess its potential. For an organic molecule like this compound to be pyroelectric, it must crystallize in a polar space group. The presence of the methoxy groups and the sulfur heteroatom introduces asymmetry and a dipole moment to the molecule. However, in the solid state, molecules often arrange in a centrosymmetric fashion where the individual molecular dipoles cancel each other out, resulting in no net crystal dipole.
For a pyroelectric effect to be observed, the crystal engineering of this compound would need to favor a non-centrosymmetric packing. This can sometimes be achieved through the introduction of chiral centers, the use of specific solvents or additives during crystallization, or by forming co-crystals. Without experimental crystallographic data confirming a polar space group for this compound, any discussion of its pyroelectric properties remains speculative.
The dielectric properties of a material describe its ability to store electrical energy in an electric field. The key parameter is the dielectric constant (or relative permittivity, εr), which is a measure of how much a material can increase the capacitance of a capacitor compared to vacuum. The dielectric properties are intrinsically linked to the molecular polarizability and how the molecules are arranged in the solid state.
In nematic liquid crystals composed of four-ring bent-core molecules, replacing a polar halogen substituent with a methoxy group was found to influence the dielectric permittivity. researchgate.net For crystalline solids, the dielectric constant is a tensor quantity, reflecting the anisotropy of the crystal structure. The presence of polarizable sulfur atoms and polar methoxy groups in this compound suggests that its dielectric properties would be sensitive to the orientation of the molecules relative to an applied electric field. A higher degree of alignment of molecular dipoles would generally lead to a higher dielectric constant. However, without experimental measurements on crystalline samples of this compound, specific values for its dielectric constant cannot be provided.
Applications in Materials Science and Advanced Technologies
Organic Electronics and Optoelectronics
The π-conjugated system of the benzo[b]thiophene core, modulated by the electron-donating methoxy (B1213986) groups, makes this compound and its derivatives highly suitable for use in organic electronic and optoelectronic devices.
Organic semiconductors (OSCs) are foundational to technologies like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Fused thiophene (B33073) structures are particularly favored for these applications due to their inherent potential for high charge transport, which arises from extensive π-conjugation and molecular planarity. The sulfur atoms in the thiophene rings facilitate strong intermolecular interactions, which are crucial for efficient charge transfer between molecules.
While direct studies on 4,6-Dimethoxybenzo[b]thiophene are limited, research on related benzo[b]thieno[2,3-d]thiophene (BTT) derivatives demonstrates the potential of this structural class. For instance, newly synthesized solution-processable BTT derivatives have been successfully used as the semiconductor layer in OFETs, exhibiting p-channel behavior with notable hole mobility and high current on/off ratios. mdpi.com One such OFET device showed a hole mobility of up to 0.005 cm²/Vs and an on/off ratio greater than 10⁶. mdpi.com The introduction of methoxy groups, as in this compound, is a well-established strategy to tune the electronic energy levels and improve the processability of these materials, suggesting its potential for developing high-performance, solution-processable organic transistors.
Table 1: Performance of OFETs based on Benzo[b]thieno[2,3-d]thiophene (BTT) Derivatives This table presents data for related compounds to illustrate the potential of the benzothiophene (B83047) scaffold.
| Compound | Hole Mobility (cm²/Vs) | On/Off Ratio | Ref. |
|---|
In the field of organic photovoltaics (OPVs), benzo[b]thiophene and its extended derivatives, such as benzo[1,2-b:4,5-b′]dithiophene (BDT), are extensively used as electron-donor building blocks in semiconducting polymers. researchgate.net These donor materials are a critical component of the bulk heterojunction active layer in organic solar cells. The performance of these cells is highly dependent on the electronic properties of the donor polymer, including its energy levels (HOMO/LUMO) and optical band gap.
The incorporation of electron-donating side groups, such as dimethoxy units, onto the BDT core has been shown to be an effective strategy for enhancing device efficiency. researchgate.net These groups can raise the HOMO energy level of the polymer, which influences the open-circuit voltage (VOC) of the solar cell. Furthermore, they can enhance solubility, which is crucial for solution-based processing of large-area devices. researchgate.net For example, polymers based on dithieno[2,3-d:2′,3′-d′]benzo[1,2-b:4,5-b′]dithiophene (DTBDT), an analogue of BDT, are being explored as promising donor materials due to their extended conjugation. rsc.org Organic solar cells using a DTBDT-based polymer paired with the acceptor Y6 have achieved power conversion efficiencies (PCEs) of up to 15.93%. rsc.org This highlights the potential of polymers derived from this compound to serve as effective donor materials in high-performance OPVs.
Table 2: Photovoltaic Performance of Solar Cells Based on Benzodithiophene (BDT) Analogue Polymers This table presents data for related compounds to illustrate the potential of the benzothiophene scaffold.
| Polymer Donor | Acceptor | Power Conversion Efficiency (PCE) | Ref. |
|---|---|---|---|
| PDBT-Cl-BO | Y6 | 15.93% | rsc.org |
Non-linear optical (NLO) materials are essential for applications in optoelectronics and photonics, including optical data storage and image processing. nih.gov Organic molecules, particularly those with a donor-π-acceptor (D–π–A) architecture, are known to exhibit significant NLO responses due to intramolecular charge transfer. nih.gov The delocalization of π-electrons within the molecular framework is key to inducing the necessary polarization for these effects. nih.gov
Thiophene and its fused derivatives like benzothiophene are excellent π-spacers in NLO chromophores. The this compound unit is particularly well-suited for this application, with the electron-rich dimethoxy groups serving as a strong electron donor. When coupled with an appropriate electron-acceptor group through the conjugated benzothiophene system, a potent D–π–A chromophore can be created. Theoretical studies on related systems, such as pyreno-based chromophores with benzothiophene acceptor moieties, have shown that such designs can lead to a significant NLO response. nih.gov For instance, the designed molecule PYFD2 in one study exhibited a high first hyperpolarizability (βtot) of 2.376 × 10⁻²⁸ esu and a reduced energy gap of 2.340 eV, indicating its potential for NLO applications. nih.gov
Table 3: Calculated NLO Properties of a Pyreno-based Chromophore with a Benzothiophene Moiety This table presents data for a related compound class to illustrate the potential of the benzothiophene scaffold.
| Chromophore | Energy Gap (eV) | First Hyperpolarizability (βtot) (esu) | Ref. |
|---|
Conducting polymers with low optical band gaps are of great interest for applications ranging from electrochromic devices to transparent electrodes and photovoltaics. cmu.edu A common strategy to achieve low band gaps is to create donor-acceptor (D-A) type copolymers. In this design, electron-rich (donor) units are alternated with electron-poor (acceptor) units along the polymer backbone.
The this compound moiety is an excellent candidate for a donor unit in such polymers. The strong electron-donating nature of the two methoxy groups can significantly raise the HOMO level of the resulting polymer, which, when combined with a suitable acceptor, narrows the HOMO-LUMO gap. Extending the conjugation length of the polymer main chain by incorporating thiophene units is also a proven method to reduce the band gap and enhance electrochemical and electrochromic properties. frontiersin.org Research on polymers containing dibenzothiophene (B1670422) and thiophene units has shown that as the conjugation length increases, the optical and electrochemical band gaps decrease. frontiersin.org This principle suggests that polymers derived from this compound could exhibit desirable low-band-gap properties, making them suitable for various optoelectronic applications.
Ligands and Scaffolds in Catalysis
The application of benzothiophene derivatives extends into the realm of catalysis, where they can serve as ligands that coordinate with metal centers to form active catalysts. The sulfur atom in the thiophene ring possesses lone pairs of electrons that can bind to transition metals. Furthermore, the aromatic system can be functionalized to create more complex ligand structures, such as N-heterocyclic carbenes (NHCs), which are highly effective in asymmetric catalysis. For example, ruthenium-NHC catalysts have been successfully employed in the highly efficient and asymmetric hydrogenation of substituted thiophenes and benzothiophenes. acs.org While specific catalytic applications of this compound as a ligand are not extensively documented, its underlying structure provides a robust scaffold for the design of new ligands for a variety of catalytic transformations.
Building Blocks for Advanced Chemical Synthesis and New Material Development
Perhaps one of the most significant roles of this compound is as a versatile building block for the synthesis of more complex functional molecules and materials. researchgate.netktu.edu The benzothiophene core is a privileged scaffold found in numerous pharmaceuticals and organic materials. ktu.edu The presence of the methoxy groups and the reactive positions on both the benzene (B151609) and thiophene rings allow for a wide range of chemical modifications.
This versatility enables chemists to use this compound as a starting point to construct:
Novel Organic Semiconductors: By adding further conjugated units or acceptor moieties, new materials for transistors and solar cells can be developed. researchgate.netrsc.org
Complex Heterocyclic Systems: The scaffold can be elaborated through various chemical reactions to create molecules with potential biological activity. ktu.edu
Functional Dyes and Chromophores: Its electronic properties make it an ideal core for developing new dyes for applications in sensing, imaging, or NLO devices. rsc.org
The synthesis of various thiophene and thiazole-based building blocks is crucial for creating advanced A-D-A (Acceptor-Donor-Acceptor) type organic semiconducting materials. nih.gov Similarly, iodine-containing dihalobenzo[b]thiophenes have been highlighted as promising molecular scaffolds for creating bio-inspired molecular architectures. elsevierpure.com This underscores the fundamental importance of substituted benzothiophenes, including the 4,6-dimethoxy variant, in the toolbox of modern chemistry for creating novel, high-performance materials.
Future Research Directions and Emerging Opportunities in Dimethoxybenzo B Thiophene Chemistry
Paving the Way for Greener Synthesis: Novel Methodologies for Enhanced Efficiency and Sustainability
The future of 4,6-Dimethoxybenzo[b]thiophene synthesis lies in the development of methodologies that are not only efficient but also environmentally benign. Traditional synthetic routes often rely on harsh reaction conditions, stoichiometric reagents, and multi-step procedures, which can be both costly and generate significant chemical waste. To address these challenges, researchers are exploring a variety of innovative and sustainable approaches.
One promising avenue is the application of visible-light photocatalysis . This technique utilizes light energy to drive chemical reactions, often under mild conditions and without the need for toxic or expensive metal catalysts. mdpi.comnih.govresearchgate.net The photocatalytic radical annulation of appropriately substituted precursors could offer a direct and atom-economical route to the this compound core. nih.govresearchgate.net Furthermore, electrochemical synthesis presents another green alternative, using electricity to mediate chemical transformations and minimizing the use of reagents. organic-chemistry.org The development of an electrochemical method for the synthesis of this compound could lead to a more sustainable and scalable production process.
The principles of green chemistry , such as the use of renewable solvents, energy efficiency, and waste reduction, are becoming increasingly central to synthetic design. rsc.orgrsc.orgrsc.org Future synthetic strategies for this compound will likely incorporate these principles, for instance, through the use of flow chemistry to enable continuous and controlled production with minimized waste.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Visible-Light Photocatalysis | Mild reaction conditions, metal-free, high atom economy. | Design of suitable precursors and optimization of photocatalytic systems. |
| Electrochemical Synthesis | Reagent-minimized, potential for high selectivity and scalability. | Development of efficient electrochemical cells and reaction conditions. |
| Flow Chemistry | Continuous processing, precise control over reaction parameters, enhanced safety, and scalability. | Design and optimization of microreactors and flow-based synthetic routes. |
| Biocatalysis | Use of enzymes for highly selective and environmentally friendly transformations. | Identification and engineering of enzymes capable of catalyzing the formation of the benzothiophene (B83047) core. |
Tailoring Functionality: Exploration of Advanced Functionalization Strategies
The ability to precisely modify the chemical structure of this compound is crucial for tuning its properties for specific applications. Future research will focus on the development of advanced functionalization strategies that allow for the introduction of a wide range of chemical groups at various positions on the benzothiophene core.
C-H functionalization has emerged as a powerful tool in organic synthesis, enabling the direct conversion of carbon-hydrogen bonds into new chemical bonds, thus avoiding the need for pre-functionalized starting materials. nih.govyoutube.com The application of C-H functionalization techniques to the this compound scaffold would provide a highly efficient and atom-economical way to introduce new substituents and build more complex molecular architectures. researchgate.net
Another important area of exploration is post-polymerization functionalization . organic-chemistry.orgfigshare.comrsc.orgnih.gov This approach involves first synthesizing a polymer of this compound and then introducing functional groups onto the polymer backbone. This strategy offers a versatile way to modify the properties of the polymer, such as its solubility, electronic characteristics, and sensing capabilities, without having to synthesize a new monomer for each desired functionality.
The strategic placement of different functional groups can have a profound impact on the material's properties. For example, the introduction of electron-withdrawing or electron-donating groups can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the material's optical and electronic properties. The following table outlines potential functionalization strategies and their expected impact on the properties of this compound-based materials:
| Functionalization Strategy | Target Position(s) | Potential Functional Groups | Expected Impact on Properties |
| C-H Arylation | 2, 3, 5, 7 | Aryl, Heteroaryl | Tuning of HOMO/LUMO levels, enhancement of π-conjugation, improved charge transport. |
| Halogenation followed by Cross-Coupling | 2, 3, 5, 7 | Halogens (Br, I) | Versatile handles for introducing a wide range of functional groups via Suzuki, Stille, or Sonogashira coupling. |
| Introduction of Solubilizing Groups | Side chains on the polymer | Alkyl, Alkoxy, Glycol chains | Improved processability and solubility in common organic solvents. |
| Post-Polymerization Modification | Polymer backbone | Carboxylic acids, amines, phosphonates | Introduction of specific functionalities for sensing, bio-applications, or improved interfacial properties. |
From Blueprint to Reality: Rational Design of Materials with Tailored Electronic and Optical Characteristics
The ultimate goal of research in this area is the rational design of materials based on this compound with precisely tailored electronic and optical properties for specific applications, such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). rsc.orgfigshare.comacs.orgresearchgate.netfrontiersin.org
Computational modeling, particularly Density Functional Theory (DFT) , plays a pivotal role in this process. rsc.orgrsc.orgnih.govcam.ac.uk DFT calculations can be used to predict the electronic structure, HOMO/LUMO energy levels, and optical absorption and emission spectra of new this compound derivatives before they are synthesized in the lab. rsc.orgnih.gov This allows researchers to screen a large number of potential candidates and identify those with the most promising properties for a given application.
The design of materials for OLEDs , for instance, requires careful tuning of the HOMO and LUMO energy levels to ensure efficient charge injection and transport, as well as a high photoluminescence quantum yield. acs.orgresearchgate.net By computationally modeling the effects of different substituents on the electronic properties of the this compound core, researchers can design new molecules with optimized performance as emitters or host materials in OLEDs. acs.orgresearchgate.net
For organic solar cells , the rational design of donor and acceptor materials is crucial for achieving high power conversion efficiencies. The electronic properties of this compound can be tailored through chemical modification to create materials with appropriate energy levels for efficient charge separation and transport when paired with a suitable acceptor material.
The following table highlights key design parameters and their relevance to specific optoelectronic applications:
| Application | Key Design Parameters | Desired Properties of this compound Derivatives |
| Organic Light-Emitting Diodes (OLEDs) | HOMO/LUMO energy levels, photoluminescence quantum yield, triplet energy. | Appropriate energy levels for charge injection, high fluorescence or phosphorescence efficiency, suitable triplet energy for host materials. |
| Organic Solar Cells (OSCs) | HOMO/LUMO energy levels, absorption spectrum, charge carrier mobility. | HOMO level aligned with the acceptor's LUMO, broad and strong absorption in the solar spectrum, high hole mobility. |
| Organic Field-Effect Transistors (OFETs) | Charge carrier mobility, on/off ratio, air stability. | High hole or electron mobility, high on/off current ratio, good environmental stability. |
Watching Molecules at Work: Advanced Characterization Techniques for In-situ and Operando Studies
To gain a deeper understanding of the structure-property relationships in this compound-based materials and devices, it is essential to characterize them under real operating conditions. In-situ and operando characterization techniques allow researchers to probe the physical and chemical changes that occur in a material or device as it is functioning. scispace.com
Spectroelectrochemistry , which combines spectroscopy with electrochemistry, is a powerful tool for studying the electronic structure of conjugated polymers like poly(this compound) in their different redox states. nih.govresearchgate.netscribd.commdpi.com By monitoring the changes in the UV-Vis-NIR absorption spectrum as a potential is applied, researchers can gain insights into the nature of the charge carriers (polarons and bipolarons) and the mechanism of doping and de-doping. nih.govresearchgate.net
Operando Raman spectroscopy can provide valuable information about the molecular structure and vibrational modes of a this compound-based material within a working OFET. By analyzing the changes in the Raman spectrum as a gate voltage is applied, it is possible to study charge injection, transport, and trapping processes at the molecular level.
These advanced characterization techniques provide a dynamic picture of how these materials behave in devices, enabling a more rational approach to material and device optimization. The table below lists some advanced characterization techniques and the insights they can provide:
| Characterization Technique | Information Obtained | Relevance to this compound Materials |
| In-situ/Operando UV-Vis-NIR Spectroscopy | Changes in electronic absorption, identification of charge carriers (polarons, bipolarons). | Understanding the doping mechanism and electronic structure of polymers in different redox states. |
| In-situ/Operando Raman Spectroscopy | Changes in vibrational modes, information on molecular structure and conformation. | Probing charge-induced structural changes in OFETs and other electronic devices. |
| In-situ X-ray Diffraction/Scattering | Evolution of crystalline structure and morphology during processing or device operation. | Correlating film morphology with charge transport properties. |
| In-situ Atomic Force Microscopy (AFM) | Real-time observation of morphological changes at the nanoscale. | Understanding degradation mechanisms and the influence of morphology on device performance. |
The Power of Synergy: Integration of Computational and Experimental Approaches for Predictive Materials Design
The future of materials discovery for this compound chemistry lies in the seamless integration of computational and experimental approaches. This synergistic strategy, often referred to as predictive materials design , has the potential to accelerate the development of new materials with desired properties by reducing the number of trial-and-error experiments. mdpi.comyoutube.comcam.ac.ukresearchgate.netgatech.edumdpi.com
Computational screening using DFT and other theoretical methods can be used to rapidly evaluate the properties of a large virtual library of this compound derivatives. mdpi.comresearchgate.net This allows researchers to identify the most promising candidates for synthesis and experimental characterization.
Furthermore, the emergence of machine learning (ML) is revolutionizing materials science. mdpi.comresearchgate.net By training ML models on existing experimental and computational data, it is possible to predict the properties of new materials with high accuracy and at a fraction of the computational cost of traditional methods. mdpi.comresearchgate.net For example, an ML model could be trained to predict the HOMO/LUMO levels or the charge carrier mobility of a this compound derivative based on its molecular structure. This would enable the rapid in-silico design of novel materials with optimized performance for specific applications.
The iterative feedback loop between computational prediction and experimental validation is at the heart of this integrated approach. Computational models can guide experimental efforts, while experimental results can be used to refine and improve the accuracy of the computational models. This powerful combination will be instrumental in unlocking the full potential of this compound and its derivatives for advanced electronic and optoelectronic applications.
| Integrated Approach | Description | Application to this compound |
| Computational Screening | High-throughput virtual screening of candidate molecules using quantum chemical calculations. | Rapidly identify derivatives with promising electronic and optical properties for targeted applications. |
| Machine Learning Models | Development of predictive models based on existing data to accelerate property prediction. | Predict key properties like bandgap, mobility, and solubility to guide the design of new materials. |
| Iterative Design-Synthesis-Characterization Cycle | A closed-loop approach where computational predictions guide synthesis, and experimental results refine the models. | Accelerate the discovery of high-performance materials by focusing experimental efforts on the most promising candidates. |
Q & A
Q. What are the optimal synthetic routes for 4,6-Dimethoxybenzo[b]thiophene, and how can reaction conditions be optimized?
The synthesis of this compound derivatives often involves functionalization of precursor molecules. For example, bromination of methyl-substituted dibenzothiophenes using N-bromosuccinimide (NBS) under controlled conditions can introduce reactive sites for further methoxylation . Multi-step pathways may include:
- Step 1 : Bromination of 4,6-dimethyldibenzo[b,d]thiophene with NBS to generate dibrominated intermediates.
- Step 2 : Methoxylation via nucleophilic substitution (e.g., using NaOMe in anhydrous DMF).
Reaction optimization requires monitoring temperature (typically 60–80°C), solvent polarity, and stoichiometry to minimize side products. Workup procedures (e.g., column chromatography) are critical for isolating pure products .
Q. How is this compound characterized using spectroscopic techniques?
Key characterization methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated acetone (acetone-d₆) reveal distinct shifts for methoxy groups (~3.8–4.0 ppm for ¹H; ~55–60 ppm for ¹³C) and aromatic protons (6.8–7.5 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., m/z 212.065 for C₁₄H₁₂S derivatives) and fragmentation patterns .
- Elemental Analysis : Carbon, hydrogen, and sulfur percentages are validated against theoretical values .
Q. What purification strategies are effective for isolating this compound derivatives?
- Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates methoxylated products from unreacted precursors .
- Recrystallization : Polar solvents (e.g., ethanol) yield high-purity crystals for X-ray diffraction studies .
Advanced Research Questions
Q. What mechanistic insights explain the catalytic desulfurization of this compound?
Catalytic oxidative desulfurization (ODS) using Co/Fe-γAl₂O₃ achieves >90% removal efficiency under optimized conditions (400°C calcination, 10:90 Co/Fe ratio). Density functional theory (DFT) calculations suggest two pathways:
Q. How do computational models predict the reactivity of this compound?
DFT and MP2/6-311G** calculations reproduce bond distances (C–S: ~1.71 Å) and thermodynamic properties (entropy, heat capacity) with <2% deviation from experimental data for analogous thiophenes. These models highlight electron density redistribution at methoxy-substituted sites, which enhances electrophilic substitution reactivity .
Q. What role do steric and electronic effects play in cross-coupling reactions involving this compound?
The methoxy groups create steric hindrance, slowing Suzuki-Miyaura coupling but favoring Ullmann-type reactions. Phosphine ligands (e.g., PSPPh) improve yields by stabilizing palladium intermediates. ³¹P NMR tracks ligand coordination, while HRMS confirms coupling product masses .
Q. How does adsorption on mineral surfaces affect the environmental behavior of this compound?
Adsorption on phyllosilicate surfaces (e.g., pyrophyllite) occurs via π-interactions with aromatic rings. Periodic DFT models (SIESTA) predict adsorption energies of ~−40 kJ/mol, aligning with experimental isotherms. Methoxy groups reduce mobility in aqueous environments, impacting biodegradation studies .
Q. How can contradictory data on catalytic desulfurization efficiency be resolved?
Discrepancies in reported efficiencies (e.g., 92–100% sulfur removal) arise from:
- Catalyst Preparation : Calcination temperature and dopant ratios (Co/Fe vs. Ni/Mo) alter active site density .
- Substrate Purity : Trace impurities in this compound samples (e.g., residual brominated intermediates) poison catalysts .
Standardized testing protocols (e.g., ASTM D7041) and in situ characterization (XAS, TEM) are recommended for cross-study validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
